trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
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Overview
Description
“trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid” is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a cyclopentane ring with a carboxylic acid group at one position and a 2-oxoethyl group at another position. The 2-oxoethyl group is further substituted with a bromophenyl group .Scientific Research Applications
Conformational Analysis and Synthetic Applications
Conformational Preferences : The intrinsic conformational preferences of related cyclopentane derivatives have been studied using DFT calculations, revealing that the conformational space of certain stereoisomers is more restricted, both in the gas phase and in solution. This insight is crucial for understanding the behavior of similar compounds in various environments (Casanovas et al., 2008).
Chromatographic Separation : High-performance liquid chromatographic methods have been developed for separating isomers of similar amino-cyclopentane-carboxylic acids, indicating the potential for precise analytical and preparative applications (Péter & Fülöp, 1995).
Chemical Synthesis and Medicinal Chemistry
Synthesis of Monoamidic Derivatives : Research has been conducted on the synthesis of monoamidic derivatives of cyclopentanedicarboxylic acids, aiming to explore their potential as angiotensin converting enzyme inhibitors, which highlights the application in designing novel therapeutic agents (Turbanti et al., 1993).
Exploration in Organic Synthesis : The compound and its related analogues have been utilized in diverse organic syntheses, such as in the preparation of cycloalkane-fused dihydropyrimidin-4(3H)-one enantiomers, demonstrating its versatility in organic chemistry (Szakonyi et al., 1998).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1R,2S)-2-[2-(3-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO3/c15-11-5-1-4-10(7-11)13(16)8-9-3-2-6-12(9)14(17)18/h1,4-5,7,9,12H,2-3,6,8H2,(H,17,18)/t9-,12+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTACUJOMFXBPGV-JOYOIKCWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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